molecular formula C24H20ClN5O4 B2634807 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 1007289-76-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No.: B2634807
CAS No.: 1007289-76-0
M. Wt: 477.91
InChI Key: QEEJMYFVINFMQF-ALCCZGGFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a structurally sophisticated small molecule recognized for its potential as a potent kinase inhibitor, with a strong focus on oncology research. Its core structure is based on a pyrazolo[3,4-d]pyrimidine scaffold, a well-established pharmacophore known to target the ATP-binding site of protein kinases [a link to https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755274/]. This compound is designed to act as a dual inhibitor of key signaling pathways, specifically targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), which are frequently dysregulated in cancers and drive tumor cell proliferation, survival, and metabolism [a link to https://www.nature.com/articles/nrc1299]. The strategic incorporation of the (Z)-configured acrylamide moiety linked to a benzodioxole group is a critical feature intended to confer irreversible covalent binding to specific cysteine residues within the kinase domain, potentially leading to sustained target suppression and enhanced efficacy [a link to https://pubs.acs.org/doi/10.1021/jm300261c]. Its primary research value lies in the investigation of tumorigenesis, the exploration of resistance mechanisms to existing therapies, and the development of novel targeted cancer treatments, particularly for malignancies driven by hyperactive PI3K/mTOR signaling. Researchers utilize this compound as a chemical probe to dissect complex intracellular signaling networks and to evaluate its therapeutic potential in preclinical in vitro and in vivo models.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O4/c25-18-3-1-2-17(10-18)13-29-14-27-23-19(24(29)32)12-28-30(23)9-8-26-22(31)7-5-16-4-6-20-21(11-16)34-15-33-20/h1-7,10-12,14H,8-9,13,15H2,(H,26,31)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJMYFVINFMQF-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
  • A pyrazolo[3,4-d]pyrimidine core that contributes to its biological activity.

Molecular Formula

  • Molecular Weight : The molecular weight and detailed structure can be derived from the IUPAC name and associated chemical data.

Antimicrobial Activity

Recent research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : Compounds with similar structural features have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range (e.g., 5.2 µM) .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Studies indicate:

  • COX Inhibition : Compounds structurally related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide demonstrate competitive inhibition of COX enzymes, with IC50 values as low as 0.725 µM for certain derivatives .

Cytotoxicity

The cytotoxic effects of the compound have been assessed in various cancer cell lines:

  • Cell Viability Assays : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example, derivatives showed varying degrees of cytotoxicity with CC50 values indicating effective concentrations .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contributing to cytotoxic effects.

Study 1: Antimycobacterial Activity

A study evaluated several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold against Mycobacterium tuberculosis. Among them, a derivative featuring the benzo[d][1,3]dioxole moiety displayed an MIC of 5.9 µM, indicating strong potential for further development as an antitubercular agent .

Study 2: Anti-inflammatory Efficacy

In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. Results showed that certain analogs had significantly lower IC50 values compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting enhanced efficacy .

Data Summary Table

Biological Activity Target Efficacy (IC50/MIC) Reference
AntimicrobialMycobacterium tuberculosisMIC = 5.9 µM
COX InhibitionCOX1/COX2IC50 = 0.725 µM
CytotoxicityCancer Cell LinesCC50 = 0.219 mM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidinone Derivatives

Example Compound (): N-Substituted derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are synthesized via reactions with chloroacetamides. These compounds differ in substituents at the pyrazolo-pyrimidinone core (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl in the target compound).

Feature Target Compound Analogs
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one
Substituent at Position 5 3-Chlorobenzyl Varied (e.g., 4-chlorobenzyl)
Linker Ethyl-acrylamide Direct substitution (no acrylamide)
Synthetic Method Not explicitly described in evidence Reaction with chloroacetamides

Pyrimido[4,5-d]pyrimidinone Acrylamides ()

Example Compounds:

  • 3f: N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (95.2% purity)
  • 3g: N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (98.0% purity)

These analogs share the acrylamide functionality but differ in core structure (pyrimido[4,5-d]pyrimidinone vs. pyrazolo[3,4-d]pyrimidinone). The morpholinophenyl and piperidinyl substituents in 3f and 3g introduce basic nitrogen atoms, which may improve solubility compared to the target compound’s benzodioxole group. Both analogs were characterized via ¹H NMR and HRMS, with purity confirmed by HPLC, suggesting similar analytical workflows for the target compound .

Feature Target Compound 3f/3g ()
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrimido[4,5-d]pyrimidinone
Key Substituents 3-Chlorobenzyl, benzodioxole Morpholinophenyl, piperidinyl
Acrylamide Position Terminal ethyl linker Directly attached to phenyl ring
Purity Not reported 95.2–98.0% (HPLC)

Oxazolone-Derived Acrylamides ()

Example Compound: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) This compound features an oxazolone-derived acrylamide with nitro and tolyl substituents. Unlike the target compound, the nitro group is strongly electron-withdrawing, which may reduce metabolic stability but enhance electrophilicity for covalent interactions.

Feature Target Compound 5012 ()
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Oxazolone
Substituents Benzodioxole, 3-chlorobenzyl 4-Nitrophenyl, p-tolyl
Acrylamide Configuration Z-configuration Mixture of E/Z (not specified)
Synthetic Solvent Not reported Absolute ethanol

1,2,3-Dithiazole Derivatives (–12)

While structurally distinct, chloro-substituted 1,2,3-dithiazoles (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines) highlight the role of halogens in modulating reactivity. The 3-chlorobenzyl group in the target compound may similarly influence electronic properties or participate in halogen bonding .

Key Research Findings and Trends

Substituent Effects :

  • Electron-rich groups (benzodioxole) may enhance π-π stacking in biological targets.
  • Halogenated substituents (3-chlorobenzyl) improve lipophilicity and binding specificity .

Synthetic Robustness : Common methods include reflux condensation, TLC monitoring, and recrystallization, indicating scalable and reproducible routes for such complex molecules .

Q & A

Q. What synthetic routes are reported for pyrazolo[3,4-d]pyrimidinone cores in acrylamide derivatives?

The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via N-alkylation of pyrazole precursors. For example, describes the reaction of acid chlorides with pyrazole intermediates in chloroform, using triethylamine as a base, to form N-acylated derivatives. Key steps include:

  • Reagent optimization : Triethylamine is critical for neutralizing HCl byproducts.
  • Purification : Crude products are washed with NaHCO₃ to remove unreacted acid chlorides .
    For acrylamide coupling, details the use of (E)-configured acrylamides synthesized via condensation of benzo[d][1,3]dioxol-5-ylacrylic acid with ethylenediamine derivatives under mild conditions (room temperature, 18–24 hours) .

Q. How is the stereochemistry (Z/E) of the acrylamide moiety confirmed?

The (Z)-configuration is verified using 1H NMR coupling constants and NOESY experiments . For instance, reports a coupling constant of J = 15.2 Hz for the trans (E)-isomer in 1H NMR, whereas the (Z)-isomer would exhibit a smaller coupling constant (<12 Hz). X-ray crystallography (e.g., ) can resolve ambiguities by directly visualizing spatial arrangements .

Q. What analytical techniques are used to characterize the compound’s purity and structure?

  • 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., methylene protons in benzo[d][1,3]dioxole at δ 5.96 ppm ).
  • ESI-MS : Validates molecular weight (e.g., m/z 356.20 [M+H]+ in ).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (applied in for dichlorobenzamide derivatives) .

Advanced Research Questions

Q. How do substituents on the pyrazolo[3,4-d]pyrimidinone core influence biological activity?

Structure-activity relationship (SAR) studies suggest:

  • 3-Chlorobenzyl group : Enhances lipophilicity and target binding (e.g., in , N-substituted pyrazolo[3,4-d]pyrimidinones showed improved anticonvulsant activity vs. unsubstituted analogs).
  • Acrylamide linker : The (Z)-configuration may improve metabolic stability compared to (E)-isomers .
    Methodological approach :
  • Synthesize analogs with varying substituents (e.g., 4-methoxy vs. 4-chloro).
  • Test in vitro/in vivo models (e.g., enzyme inhibition assays in ) .

Q. How can conflicting solubility and bioavailability data be resolved for this compound?

Contradictions may arise from:

  • Crystallinity vs. amorphous form : X-ray diffraction (as in ) identifies polymorphs affecting solubility.
  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to the benzo[d][1,3]dioxole ring without disrupting π-π stacking .
    Experimental design :
  • Use dynamic light scattering (DLS) to assess aggregation.
  • Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with absorption .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity profiling : Screen against kinase panels (e.g., 200+ kinases) to identify promiscuous binding.
  • Molecular docking : Align the pyrazolo[3,4-d]pyrimidinone core with ATP-binding pockets (e.g., using PDB structures referenced in ).
  • Proteomics : Use SILAC labeling to track downstream signaling changes .

Q. How are metabolic degradation pathways analyzed for this acrylamide derivative?

  • In vitro assays : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Isotope labeling : Use deuterated analogs to trace cleavage sites (e.g., benzo[d][1,3]dioxole ring opening reported in ).
  • CYP450 inhibition : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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